![molecular formula C14H9N B12901130 Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine CAS No. 27884-38-4](/img/structure/B12901130.png)
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine is a heterocyclic compound with a unique structure that includes a bridgehead nitrogen atomIts molecular formula is C₁₄H₉N, and it has a molecular weight of 191.2280 .
Vorbereitungsmethoden
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine can be synthesized through several methods. One common synthetic route involves the reaction of 5-(NN-dimethylaminomethylene)-1-(NN-dimethyliminiomethyl)cyclopenta-1,3-diene perchlorate with the conjugate base of 3H-pyrrolizine . Another method, which yields better results, involves the reaction of 3,5-bis-(NN-dimethylaminomethylene)-3H,5H-pyrrolizinium perchlorate with the conjugate base of cyclopentadiene . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to proceed efficiently.
Analyse Chemischer Reaktionen
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine undergoes various chemical reactions, including electrophilic substitution, acylation, nitration, nitrosation, bromination, and NN-dimethylaminomethylation . Common reagents used in these reactions include acyl chlorides, nitric acid, nitrous acid, bromine, and NN-dimethylaminomethyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with acyl chlorides typically results in the formation of acylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological properties. In medicine, researchers are exploring its potential as a therapeutic agent for treating certain diseases. Additionally, in the industrial sector, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine involves its interaction with specific molecular targets and pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context. it is generally believed that the compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine can be compared to other similar heterocyclic compounds, such as cyclopenta[4,5]azepino[7,1,2-cd]pyrrolizine (also known as cyclopenta[H][2.2.4]cyclazine) . While these compounds share structural similarities, this compound is unique in its specific arrangement of atoms and its resulting chemical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and chemical properties make it a valuable tool for researchers and developers in various fields. As research continues, it is likely that new and exciting uses for this compound will be discovered, further highlighting its importance in the world of chemistry and beyond.
Eigenschaften
CAS-Nummer |
27884-38-4 |
|---|---|
Molekularformel |
C14H9N |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
15-azatetracyclo[7.5.1.03,7.012,15]pentadeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C14H9N/c1-2-10-8-13-6-4-12-5-7-14(15(12)13)9-11(10)3-1/h1-9H |
InChI-Schlüssel |
NCTLVUDKEUVIDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=CC=C4N3C(=CC2=C1)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)

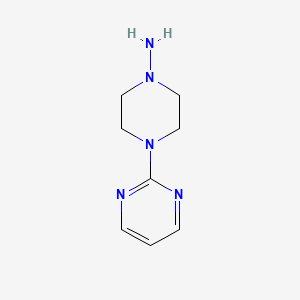
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
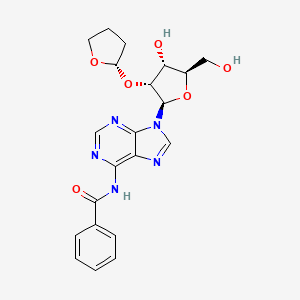
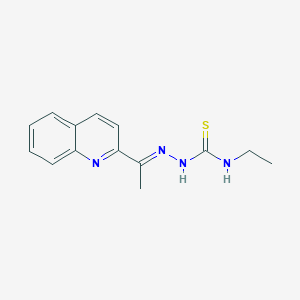
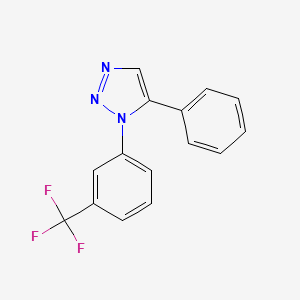
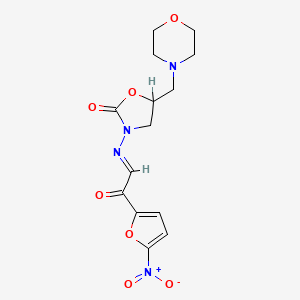
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
